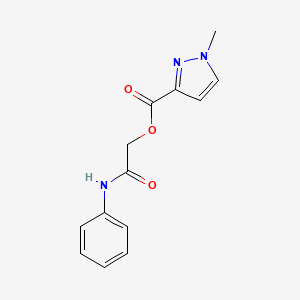![molecular formula C18H20F2N2O2S B10952662 1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B10952662.png)
1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA is a synthetic organic compound with the molecular formula C18H20F2N2O2S This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 4-(difluoromethoxy)-3-ethoxyaniline with 2,5-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired thiourea product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE: Similar in structure but lacks the ethoxy and thiourea groups.
[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHANOL: Contains a methanol group instead of the thiourea linkage.
N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-N’-(2-ETHOXYPHENYL)THIOUREA: Similar thiourea structure but with a chloro substituent.
Uniqueness
N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA is unique due to the presence of both difluoromethoxy and ethoxy groups on the phenyl ring, along with the thiourea linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20F2N2O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H20F2N2O2S/c1-4-23-16-10-13(7-8-15(16)24-17(19)20)21-18(25)22-14-9-11(2)5-6-12(14)3/h5-10,17H,4H2,1-3H3,(H2,21,22,25) |
InChI Key |
CUDMSTMOPOYQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=S)NC2=C(C=CC(=C2)C)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{butyl[(E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-YL)-2-propenoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10952581.png)
![3a-[3-(difluoromethoxy)phenyl]-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10952582.png)
![1-(difluoromethyl)-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952584.png)

![6-Amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10952587.png)
![N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10952589.png)
![5-Benzyl-2-[({3-[(4-chlorophenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10952602.png)
![ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10952611.png)
![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10952631.png)
![(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanimidamide](/img/structure/B10952633.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B10952636.png)

![ethyl 5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B10952647.png)
![5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952654.png)
